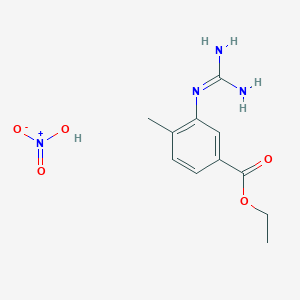

Ethyl 3-guanidino-4-methylbenzoate nitrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.HNO3/c1-3-16-10(15)8-5-4-7(2)9(6-8)14-11(12)13;2-1(3)4/h4-6H,3H2,1-2H3,(H4,12,13,14);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMZYKJPGMVZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657702 | |

| Record name | Nitric acid--ethyl 3-[(diaminomethylidene)amino]-4-methylbenzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641569-96-2 | |

| Record name | Nitric acid--ethyl 3-[(diaminomethylidene)amino]-4-methylbenzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-guanidino-4-methylbenzoate Nitrate: A Key Intermediate in Tyrosine Kinase Inhibitor Synthesis

This document provides a comprehensive technical overview of Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS No. 641569-96-2), a critical starting material in the synthesis of prominent oncology therapeutics. Designed for researchers, medicinal chemists, and process development professionals, this guide delves into the compound's chemical properties, its strategic role in pharmaceutical synthesis, detailed reaction protocols, and essential safety considerations.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a specialized organic compound that has gained significant importance not for its direct therapeutic properties, but as a pivotal intermediate in the manufacture of targeted cancer therapies.[1] Its primary and most well-documented application is in the synthesis of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor.[1][2][3] Nilotinib is a cornerstone treatment for Chronic Myelogenous Leukemia (CML), particularly in cases resistant to first-line therapies like Imatinib.[1]

The molecular architecture of this intermediate is specifically designed for the efficient construction of the N-phenyl-2-pyrimidinamine core, which is a common pharmacophore in many kinase inhibitors. Understanding the properties and reactivity of this compound is therefore essential for chemists working on the synthesis of Nilotinib and related pharmaceutical agents.[1][4]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. This compound is typically supplied as a white to off-white crystalline powder.[2][5]

Structural Information

dot graph { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=44181764&t=l"]; } dot Caption: 2D Structure of this compound.

Key Physicochemical Data

For ease of reference, the critical physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 641569-96-2 | [2][6] |

| Molecular Formula | C₁₁H₁₆N₄O₅ | [2][6][7] |

| Molecular Weight | 284.27 g/mol | [2][6][8] |

| Appearance | White to almost white crystalline powder | [2][5] |

| Melting Point | 197-201 °C | [5] |

| IUPAC Name | ethyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid | [6] |

| Synonyms | 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate, Nilotinib Impurity 22 | [2][6] |

| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [2][5] |

Role in Synthesis: The Pyrimidine Ring Annulation

The primary utility of this compound is to serve as the "guanidine" component in a condensation reaction that forms a substituted pyrimidine ring. This is a critical step in the total synthesis of Nilotinib.

Mechanistic Rationale

The guanidino group (-NH-C(=NH)-NH₂) is a highly nucleophilic and basic moiety. This functionality is pre-installed on the aniline ring system to react with a suitable 1,3-dielectrophile partner. In the context of Nilotinib synthesis, this partner is typically a vinologous amide, such as 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

The reaction proceeds via a condensation-cyclization cascade to form the central 2-aminopyrimidine ring of the target molecule. The use of the nitrate salt is a strategic choice for several reasons:

-

Stability and Handling: The nitrate salt form enhances the compound's stability and crystallinity, making it easier to handle, purify, and store as a solid compared to the free base, which is a much stronger base and potentially less stable.

-

Solubility: While seemingly counterintuitive, salt forms can sometimes offer more favorable solubility profiles in specific reaction solvents compared to their free base counterparts. Patents have noted that corresponding chloride salts may offer even better solubility.[9]

The overall synthetic transformation is visualized below.

Experimental Protocols

Adherence to validated protocols is critical for reproducibility and safety. The following sections outline the synthesis of the title compound and its subsequent use.

Protocol 1: Synthesis of this compound

This procedure is adapted from principles described in synthetic literature. The core of this synthesis is the guanylation of an aniline precursor.

-

Objective: To synthesize this compound from Ethyl 3-amino-4-methylbenzoate.

-

Materials:

-

Ethyl 3-amino-4-methylbenzoate

-

3,5-Dimethylpyrazole-1-carboxamidine nitrate (or similar guanylating agent)

-

Organic solvent (e.g., Dioxane, DMF)

-

Stir plate, appropriate glassware, condenser

-

-

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-amino-4-methylbenzoate (1 equivalent) in the chosen organic solvent.

-

Add the guanylating agent, 3,5-Dimethylpyrazole-1-carboxamidine nitrate (approx. 1.1 equivalents), to the solution.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

-

Dry the resulting white to off-white solid under vacuum to yield this compound.

-

Characterize the final product by melting point, NMR, and MS to confirm identity and purity (≥99.0% is a common specification).[2]

-

Protocol 2: Use in Pyrimidine Synthesis (Nilotinib Precursor)

This protocol outlines the condensation reaction described in Section 3.[4]

-

Objective: To synthesize Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.

-

Materials:

-

This compound (1 equivalent)

-

3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1 equivalent)

-

Sodium ethoxide or another suitable base

-

Anhydrous Ethanol or tert-Butanol

-

-

Methodology:

-

To a flask containing anhydrous ethanol, add sodium ethoxide (approx. 2 equivalents) and stir until dissolved.

-

Add this compound (1 equivalent) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1 equivalent) to the basic solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid).

-

Reduce the solvent volume under vacuum. The product will likely precipitate.

-

Add water to the residue and stir. Collect the solid product by vacuum filtration.

-

Wash the crude product with water and then a small amount of cold ethanol.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to afford the purified pyrimidine product.

-

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Classification: The compound is classified with the GHS07 pictogram (Warning).

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2][10]

-

In case of exposure, follow standard first-aid measures: rinse eyes cautiously with water for several minutes, wash skin with plenty of soap and water, and move to fresh air if inhaled.[10]

Conclusion

This compound is a high-value intermediate whose chemical properties are tailored for the efficient synthesis of the N-phenyl-2-pyrimidinamine core of Nilotinib. Its stability as a nitrate salt and the inherent reactivity of its guanidino group make it an indispensable building block in pharmaceutical manufacturing. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for any scientist or researcher engaged in the development of tyrosine kinase inhibitors and related heterocyclic compounds.

References

- 1. 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate | 641569-96-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate | C11H16N4O5 | CID 44181764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. keyorganics.net [keyorganics.net]

- 8. Synthonix, Inc > 641569-96-2 | this compound [synthonix.com]

- 9. TW202128641A - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Ethyl 3-guanidino-4-methylbenzoate nitrate chemical structure and properties

An In-Depth Technical Guide to Ethyl 3-guanidino-4-methylbenzoate Nitrate: Structure, Properties, and Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of interest in medicinal chemistry and drug development. Drawing from established principles of organic chemistry and data from structurally analogous compounds, this document details its chemical structure, predicted physicochemical properties, a plausible synthetic route, and potential biological significance. The information herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Isomerism

This compound is an organic salt. The core structure is an ethyl benzoate molecule substituted with a methyl group at the 4-position and a guanidinium group at the 3-position. The guanidinium group, being strongly basic, is protonated and forms a salt with the nitrate anion.

The positive charge on the guanidinium cation is delocalized across the three nitrogen atoms through resonance, which contributes to its stability. This delocalization is a key feature of the guanidinium group and is crucial for its interaction with biological targets.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

As this compound is not widely documented, its properties are predicted based on known data for structurally similar molecules such as benzamidine and other guanidinium salts.

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₁₁H₁₆N₄O₅ | Based on the proposed structure. |

| Molecular Weight | 284.27 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for organic salts. |

| Melting Point | > 200 °C (with decomposition) | Guanidinium salts are generally high-melting solids due to their ionic nature and strong hydrogen bonding networks. |

| Solubility | Soluble in water, DMSO, DMF; sparingly soluble in ethanol; insoluble in non-polar solvents like ether and hexane. | The ionic nature of the salt confers high polarity, leading to good solubility in polar protic and aprotic solvents. |

| pKa (Guanidinium group) | ~12.5 | The guanidinium group is one of the strongest organic bases due to the resonance stabilization of its conjugate acid. This pKa is similar to that of arginine. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be achieved via the guanidinylation of the corresponding aniline precursor, Ethyl 3-amino-4-methylbenzoate. This multi-step synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Guanidinylation

This protocol details the final and most critical step: the conversion of the aniline precursor to the target guanidinium salt.

Materials:

-

Ethyl 3-amino-4-methylbenzoate (1.0 eq)

-

1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dimethylformamide (DMF)

-

Nitric Acid (for salt formation)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a solution of Ethyl 3-amino-4-methylbenzoate in DMF, add DIPEA. Stir the solution at room temperature for 10 minutes.

-

Guanidinylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride to the reaction mixture. Heat the mixture to 80 °C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate to remove any unreacted starting material and other organic impurities.

-

Salt Formation: Acidify the aqueous layer with dilute nitric acid to a pH of ~2-3.

-

Isolation and Purification: The product, this compound, should precipitate out of the aqueous solution. If not, concentrate the aqueous layer under reduced pressure. The resulting solid can be collected by filtration and washed with cold water and diethyl ether to remove any remaining impurities. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Potential Applications and Biological Relevance

The guanidinium group is a key functional group in many biologically active compounds and pharmaceuticals. Its ability to form strong, bidentate hydrogen bonds with carboxylate groups and other hydrogen bond acceptors makes it an excellent mimic of the side chain of arginine.

Potential areas of interest for this compound include:

-

Enzyme Inhibition: Many enzymes that process arginine or have a carboxylate-rich active site can be targeted by guanidinium-containing inhibitors. This compound could be investigated as an inhibitor of nitric oxide synthases (NOS), protein arginine deiminases (PADs), or certain proteases.

-

Ion Channel Modulation: The guanidinium group is a known blocker of certain ion channels, such as sodium channels. The specific substitution pattern on the aromatic ring could be explored to achieve selectivity for different channel subtypes.

-

Drug Delivery: The cationic nature of the guanidinium group can facilitate cell penetration, making it a useful moiety for enhancing the cellular uptake of therapeutic agents.

Conclusion

This compound is a compound with significant potential in medicinal chemistry. This guide has provided a detailed overview of its structure, predicted properties, and a robust synthetic pathway. The presence of the guanidinium group suggests a range of possible biological activities that warrant further investigation. The protocols and data presented here serve as a solid foundation for researchers to synthesize and explore the therapeutic potential of this and related molecules.

An In-Depth Technical Guide to Ethyl 3-guanidino-4-methylbenzoate Nitrate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS No. 641569-96-2) is a specialized organic compound whose significance in modern pharmaceutical synthesis is becoming increasingly prominent. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and its critical role as a key intermediate, particularly in the manufacturing of targeted cancer therapies. Furthermore, we will explore the broader pharmacological context of guanidinobenzoate derivatives, offering insights into potential research and development avenues. This document is intended to serve as a valuable resource for professionals engaged in medicinal chemistry, process development, and pharmaceutical research.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The formal IUPAC name for this compound is ethyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid [1][2]. It is also referred to as a nitric acid compound with ethyl 3-{[amino(imino)methyl]amino}-4-methylbenzoate (1:1). For simplicity and common usage in literature and commercial listings, it is often referred to as this compound.

The structure consists of an ethyl benzoate core, substituted with a methyl group at the 4-position and a guanidino group at the 3-position. The compound is supplied as a nitrate salt, which enhances its stability and handling properties.

The chemical structure is depicted in the diagram below:

Caption: Chemical structure of this compound.

Physicochemical Data

This compound is typically a white to almost white crystalline powder. Key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 641569-96-2 | ,[1] |

| Molecular Formula | C11H16N4O5 | ,[1] |

| Molecular Weight | 284.27 g/mol | [1] |

| Appearance | White to almost white crystal-powder | |

| Melting Point | 199°C | [3] |

| Storage | Sealed in dry, room temperature |

Synthesis and Manufacturing

General Synthesis Route

The synthesis of this compound is a multi-step process. A generalized approach involves the reaction of an appropriate ethyl benzoate precursor with a guanidinylating agent. One described method suggests that the compound can be synthesized by reacting ethyl benzoate with an "amino imine methyl nitrate" in an organic solvent, with the final product purified by crystallization[4].

A more specific precursor for this synthesis would be Ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8)[5][6]. The amino group on this precursor serves as the reactive site for the introduction of the guanidino moiety.

The workflow can be conceptualized as follows:

Caption: Generalized synthesis workflow for this compound.

Causality in Experimental Choices

-

Choice of Precursor: Ethyl 3-amino-4-methylbenzoate is an ideal starting material as the amino group at the 3-position is suitably activated for nucleophilic attack on the guanidinylating agent, while the methyl group at the 4-position remains intact.

-

Guanidinylation Reagent: The choice of the guanidinylating agent is critical. Reagents like S-methylisothiourea sulfate or 1H-pyrazole-1-carboxamidine are commonly used. They provide the core guanidino structure and have good reactivity with primary amines under controlled conditions.

-

Salt Formation: The conversion to a nitrate salt serves multiple purposes. It often improves the crystallinity of the compound, making purification by recrystallization more efficient. Furthermore, the salt form can enhance stability and shelf-life compared to the free base.

-

Solvent and Purification: The selection of an organic solvent is dependent on the solubility of the reactants and the product[4]. Purification by crystallization is a standard and effective method for obtaining high-purity intermediates required for pharmaceutical applications[4].

Role in Pharmaceutical Synthesis: The Nilotinib Intermediate

The primary and most significant application of this compound is its function as a key building block in the synthesis of Nilotinib [7][8]. Nilotinib is a highly potent and selective Bcr-Abl tyrosine kinase inhibitor.[9] It is a second-generation therapeutic agent used in the treatment of Chronic Myelogenous Leukemia (CML), particularly for patients who are resistant or intolerant to Imatinib[7][8].

The quality and purity of this intermediate are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API)[7].

The synthesis pathway from the intermediate to Nilotinib involves a subsequent reaction where the guanidino group is cyclized to form a pyrimidine ring, which is a core structural feature of Nilotinib.

Caption: Role of the intermediate in the synthesis pathway of Nilotinib.

Broader Pharmacological Context: Guanidinobenzoates

While the primary documented use of this compound is as a synthetic intermediate, the guanidinobenzoate scaffold is of significant interest in medicinal chemistry. Guanidinobenzoate derivatives are known to act as inhibitors of various proteases, particularly serine proteases, due to the ability of the basic guanidinium group to interact with negatively charged residues (e.g., aspartate) in the enzyme's active site.

Enteropeptidase Inhibition

Recent research has focused on 4-guanidinobenzoate derivatives as potent inhibitors of enteropeptidase, a serine protease found in the duodenum.[10][11] By inhibiting this enzyme, these compounds can reduce the digestion and absorption of dietary proteins, leading to increased fecal protein excretion. This mechanism is being explored for the treatment of obesity.[11][12] Studies have shown that oral administration of such compounds can produce significant anti-obesity effects in animal models.[11]

Anticoagulant and Antifibrinolytic Activity

Other guanidinobenzoic acid derivatives have been investigated for their ability to inhibit enzymes in the coagulation cascade, such as plasmin and trypsin.[13] This suggests potential applications as anticoagulants or antifibrinolytic agents.

The presence of the guanidino group in this compound places it within this pharmacologically active class of compounds, suggesting that it or its derivatives could be explored for novel therapeutic applications beyond its role as an intermediate.

Analytical Methodologies

The characterization and quality control of this compound rely on standard analytical techniques to ensure purity and structural integrity.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the compound.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject 10 µL of the prepared sample into the HPLC system.

-

Record the chromatogram for 30 minutes.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Techniques like LC-MS can be used to confirm the molecular weight of the compound.[14][15]

Safety and Handling

According to available safety data, this compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[1] The hazard statement H302 (Harmful if swallowed) is also associated with it.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[4]

Conclusion

This compound is a compound of high importance in the pharmaceutical industry, primarily serving as an indispensable intermediate in the synthesis of the anti-cancer drug Nilotinib. Its synthesis is well-defined, and its quality is critical for the production of the final API. Beyond this established role, the guanidinobenzoate moiety it contains is a recognized pharmacophore with potential applications in modulating protease activity. This opens avenues for further research and development, positioning this compound and its analogues as subjects of interest for future drug discovery programs. This guide has provided a foundational understanding of its chemistry, synthesis, and application, intended to support the work of researchers and developers in the pharmaceutical sciences.

References

- 1. Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate | C11H16N4O5 | CID 44181764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-[(Diaminomethylidene)amino]-4-methylbenzoate Nitrate [lgcstandards.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. GSRS [precision.fda.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate | 641569-96-2 [chemicalbook.com]

- 9. TW202128641A - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4021472A - Guanidinobenzoic acid derivatives - Google Patents [patents.google.com]

- 14. 641569-96-2|this compound|BLD Pharm [bldpharm.com]

- 15. 641569-96-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

An In-Depth Technical Guide to the Core Intermediates in the Synthesis of Nilotinib

Introduction: Deconstructing a Modern Tyrosine Kinase Inhibitor

Nilotinib, marketed as Tasigna®, is a second-generation Bcr-Abl tyrosine kinase inhibitor that has become a cornerstone in the treatment of chronic myelogenous leukemia (CML), particularly in cases resistant or intolerant to imatinib.[1][2] Its molecular architecture, while elegant in its biological function, presents a compelling challenge for synthetic and process chemists. The imperative for a robust, scalable, and economically viable manufacturing process has driven considerable innovation in the synthesis of this life-saving therapeutic.

This guide provides a detailed examination of the synthetic strategies for Nilotinib, focusing on the preparation of its two primary, structurally complex intermediates. We will dissect the critical synthetic disconnections and explore the underlying chemical principles that govern the selection of reagents, catalysts, and reaction conditions. The narrative is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning and field-proven insights essential for practical application.

The retrosynthetic analysis of Nilotinib (I) logically cleaves the central amide bond, revealing two key building blocks: the aniline fragment, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (II) , and the carboxylic acid fragment, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (III) . The efficient synthesis of these two intermediates is paramount to the overall success of the Nilotinib manufacturing campaign.

Caption: Retrosynthetic analysis of Nilotinib.

Part 1: The Aniline Fragment - Synthesis of 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine

This intermediate provides the trifluoromethyl- and imidazole-substituted phenyl ring that binds deep within an allosteric pocket of the Bcr-Abl kinase.[3] Its synthesis requires the regioselective formation of a C-N bond between the aniline and imidazole rings, a challenge addressed by several distinct strategies.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) Pathway

This classical approach leverages a highly activated aromatic ring to facilitate nucleophilic substitution by 4-methylimidazole. The process begins with a substrate like 1-fluoro-3-nitro-5-trifluoromethyl-benzene.

-

Imidazole Installation: The electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the fluorine atom for SNAr. Reaction with 4-methylimidazole in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMF proceeds efficiently to yield 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole.[4] The choice of fluorine as the leaving group is deliberate; its high electronegativity enhances the activation of the ring towards nucleophilic attack.

-

Nitro Group Reduction: The subsequent reduction of the nitro group is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) in a polar solvent like methanol is a clean and efficient method.[5] This method is often preferred in industrial settings for its high yield and the avoidance of stoichiometric metallic reducing agents. The hydrogenation is typically performed under pressure (4-7 bar) and at elevated temperatures (70-75°C) to ensure complete conversion.[5]

Caption: Nucleophilic Aromatic Substitution (SNAr) route.

Strategy B: Transition Metal-Catalyzed Cross-Coupling

Modern synthetic methods, particularly copper- or palladium-catalyzed cross-coupling reactions, offer an alternative and often more direct route. This pathway typically starts with 3-bromo-5-trifluoromethylaniline.

-

Coupling Reaction: An Ullmann-type condensation between 3-bromo-5-trifluoromethylaniline and 4-methylimidazole is a prominent example.[6][7] This reaction is typically mediated by a copper(I) catalyst, such as CuI, in the presence of a base like tripotassium phosphate (K₃PO₄) and often a coordinating ligand like 8-hydroxyquinoline.[6] The reaction can be run at elevated temperatures in solvents like n-butanol or even under solvent-free conditions, which aligns with green chemistry principles.[6][7]

-

Advantages: This approach is highly convergent, constructing the key C-N bond in a single step from an aniline derivative, thereby avoiding the need for a nitro group reduction. This can simplify the process and reduce waste streams. Recent advancements have focused on creating one-pot procedures where the free base is generated and immediately converted to its hydrochloride salt, ready for the final coupling step.[6]

Caption: Transition Metal-Catalyzed Cross-Coupling route.

Quantitative Data Summary: Aniline Fragment Synthesis

| Route | Key Reagents | Solvent | Yield | Purity | Reference |

| SNAr & Reduction | 1. K₂CO₃2. H₂, 5% Pd/C | 1. DMF2. Methanol | ~62% (overall) | >99% | [5] |

| Ullmann Coupling | CuI, K₃PO₄, 8-Hydroxyquinoline | n-Butanol | ~50% (as HCl salt) | High | [6] |

| Solvent-Free Coupling | CuI, K₃PO₄ | None | High Yield | High | [6][7] |

Experimental Protocol: Synthesis via SNAr and Reduction[5]

Step A: 4-Methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole

-

To a solution of 1-fluoro-3-nitro-5-trifluoromethyl-benzene in N,N-dimethylformamide (DMF), add 4-methylimidazole and potassium carbonate.

-

Heat the reaction mixture to 80-100°C and stir for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Cool the mixture, pour it into water, and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro intermediate.

Step B: 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine

-

Charge a hydrogenation vessel with the nitro intermediate from Step A, 5% Palladium on Carbon (Pd/C), and methanol.

-

Inert the vessel with nitrogen, then introduce hydrogen gas to a pressure of 4-7.5 bar.

-

Heat the mixture to 70-75°C and stir vigorously for 2-4 hours, monitoring hydrogen uptake.

-

Upon reaction completion, cool the vessel, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under vacuum. The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/water or acetone) after converting it to its hydrochloride salt by adding hydrochloric acid.[5]

Part 2: The Carboxylic Acid Fragment - Synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

This intermediate constitutes the "western" half of Nilotinib and contains the 2-aminopyrimidine hinge-binding motif crucial for its kinase inhibitory activity.[8] Its synthesis is a multi-step process that builds the heterocyclic core onto a benzoic acid scaffold.

Synthetic Strategy: Guanidinylation and Cyclocondensation

The most common and industrially applied route involves the construction of the pyrimidine ring from a guanidine precursor.[9][10]

-

Guanidinylation: The synthesis begins with an ester of 3-amino-4-methylbenzoic acid (e.g., the methyl or ethyl ester). This starting material is treated with cyanamide (H₂NCN) in the presence of an acid, such as nitric acid, to form the corresponding guanidinium salt: 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate.[9] This reaction transforms the aniline into a guanidine, which is primed for cyclization.

-

Pyrimidine Ring Formation: The key cyclocondensation step involves reacting the guanidine intermediate with an α,β-unsaturated ketone, specifically 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one .[9][11] This reaction is typically carried out in a high-boiling solvent like n-butanol at reflux temperatures. The enaminone acts as a three-carbon synthon, reacting with the two nitrogen atoms of the guanidine group to form the pyrimidine ring, yielding the ethyl ester of the target acid.

-

Saponification: The final step is the hydrolysis of the ethyl ester to the free carboxylic acid. This is a standard saponification reaction, usually achieved by heating with an aqueous base like sodium hydroxide, followed by acidic workup to precipitate the product.[11]

Caption: Synthesis of the carboxylic acid intermediate.

Quantitative Data Summary: Carboxylic Acid Fragment Synthesis

| Step | Key Reagents | Solvent | Yield | Purity | Reference |

| Guanidinylation | Cyanamide, HNO₃ | Ethanol | Low (25-30%) | ~90% | [9][12] |

| Cyclocondensation | Enaminone, NaOH | n-Butanol | Low (35%) | - | [9][12] |

| Improved Cyclo. | Enaminone, NaOH | n-Butanol | High | High | [11] |

| Saponification | NaOH (aq) | n-Butanol/H₂O | Quantitative | High | [11] |

Note: Early reported yields for the initial steps were low, making the process unviable.[12] Process optimization has since improved efficiency.

Experimental Protocol: Synthesis of the Carboxylic Acid Fragment[11]

-

Charge a reaction vessel with 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, and sodium hydroxide in 1-butanol under a nitrogen atmosphere.

-

Heat the reaction mass to reflux temperature (approx. 120-125°C) and maintain for 12 hours.

-

Cool the reaction to room temperature and add an aqueous solution of sodium hydroxide.

-

Reheat the mixture to reflux to effect saponification of the methyl ester. Monitor by HPLC until the ester is consumed.

-

Cool the reaction mixture to 25-35°C. Add water and adjust the pH to be acidic using hydrochloric acid to precipitate the product.

-

Stir the resulting slurry for one hour.

-

Filter the solid, wash thoroughly with deionized water, and dry under vacuum at 50-55°C to yield the title compound.

Part 3: The Final Union - Amide Bond Formation to Yield Nilotinib

The culmination of the synthesis is the coupling of the two primary intermediates. This step is critical for the overall yield and purity of the final Active Pharmaceutical Ingredient (API).

Strategy A: Acid Chloride Method

A traditional and robust method for amide bond formation involves activating the carboxylic acid as a more reactive acyl chloride.

-

Activation: 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (III) is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).[2] The mixture is typically heated to around 60°C to ensure complete formation of the acid chloride.

-

Coupling: A solution of the aniline fragment (II) in NMP is then added to the activated acid chloride. The reaction mixture is heated (e.g., to 90°C) for several hours to drive the condensation to completion.[2]

-

Workup and Isolation: The reaction is quenched by cooling and adding a basic aqueous solution (e.g., NaOH) to neutralize excess acid and precipitate the Nilotinib free base.[1] The product is isolated by filtration and can be purified by slurrying in hot water and/or methanol to remove process-related impurities.[9]

Strategy B: Direct Coupling with Modern Reagents

To avoid the often harsh conditions of acid chloride formation, modern peptide coupling reagents can be employed.

-

Activation/Coupling: Reagents such as 1,1'-Carbonyldiimidazole (CDI) can be used to activate the carboxylic acid in situ.[2] The reaction involves adding CDI to a solution of the acid (III) and imidazole hydrochloride in NMP. After a period of activation, the aniline fragment (II) is added, and the mixture is heated to complete the reaction. This method offers milder conditions and can sometimes lead to a cleaner product profile.

References

- 1. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 2. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 5. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]

- 6. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 11. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 12. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]

The Unseen Potential: Ethyl 3-guanidino-4-methylbenzoate Nitrate in the Landscape of Cancer Therapy Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Intermediate

In the intricate tapestry of pharmaceutical synthesis, certain molecules are relegated to the role of unsung heroes—vital for the creation of life-saving drugs, yet rarely examined for their own therapeutic merit. Ethyl 3-guanidino-4-methylbenzoate nitrate is one such molecule. Widely recognized as a crucial intermediate in the synthesis of the tyrosine kinase inhibitor Nilotinib, its own story in the context of oncology remains largely untold.[1][2] This guide ventures beyond its established role, dissecting the molecule to explore the latent therapeutic potential encapsulated within its guanidino and nitrate moieties. As senior application scientists, we present a forward-looking analysis, grounded in established biochemical principles, to inspire novel avenues of research in cancer therapy.

Chemical Identity and Known Role

This compound is an organic compound whose primary significance in the pharmaceutical industry is as a precursor in the multi-step synthesis of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor.[3][4]

| Property | Value | Source |

| CAS Number | 641569-96-2 | [5] |

| Molecular Formula | C11H16N4O5 | [5][6] |

| Molecular Weight | 284.27 g/mol | [5][6] |

| Physical Form | White to almost white crystal-powder | [7] |

| Melting Point | 199°C | [6] |

| Storage | Sealed in dry, room temperature | [7][8] |

Its synthesis is a critical step in building the core structure of Nilotinib, and its purity is paramount for the quality of the final active pharmaceutical ingredient.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. TW202128641A - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 4. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate | C11H16N4O5 | CID 44181764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 641569-96-2|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

Synthesis of Ethyl 3-guanidino-4-methylbenzoate Nitrate: A Comprehensive Protocol and Mechanistic Guide

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note provides a comprehensive, in-depth guide for the multi-step synthesis of Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS 641569-96-2), a critical intermediate in the manufacture of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] The synthesis commences from the readily available starting material, ethyl 4-methylbenzoate (ethyl p-toluate). The synthetic pathway involves three key transformations: 1) regioselective nitration of the aromatic ring, 2) reduction of the nitro group to a primary amine, and 3) subsequent guanidinylation to yield the final product. This document provides not only detailed, step-by-step protocols but also elucidates the underlying chemical principles, reaction mechanisms, and critical safety considerations for each stage. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide a robust and reproducible methodology.

Introduction: Significance and Synthetic Strategy

The guanidinium functional group is a privileged structure in medicinal chemistry, renowned for its ability to engage in strong hydrogen bonding interactions, a feature prominently utilized in numerous biologically active compounds and pharmaceuticals.[3][4] this compound serves as a pivotal building block, and its efficient synthesis is of significant interest.[2]

The synthetic strategy outlined herein is a logical and well-established sequence in aromatic chemistry. It begins with the functionalization of the ethyl 4-methylbenzoate core. The electron-donating methyl group and the electron-withdrawing, meta-directing ethyl ester group guide the regioselectivity of the initial nitration step.[5] Subsequent reduction of the nitro-intermediate to an aniline derivative provides the necessary nucleophile for the final guanidinylation step. Each stage has been optimized to ensure high yield and purity, with detailed explanations to empower the researcher with a thorough understanding of the process.

Overall Synthetic Pathway

The transformation from ethyl 4-methylbenzoate to the target nitrate salt is achieved in three distinct steps, as illustrated below.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate | 641569-96-2 [chemicalbook.com]

- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

Application Notes and Protocols for Ethyl 3-guanidino-4-methylbenzoate Nitrate in Organic Synthesis

Introduction: A Strategic Synthon for Advanced Pharmaceutical Intermediates

Ethyl 3-guanidino-4-methylbenzoate nitrate has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of tyrosine kinase inhibitors (TKIs) such as Nilotinib.[1] Its structure, featuring a guanidinium group strategically positioned on a benzoate scaffold, renders it a versatile building block for constructing the core of various bioactive molecules. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will delve into its physicochemical properties, a detailed protocol for its synthesis and subsequent use, the underlying reaction mechanisms, and critical safety considerations.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 641569-96-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₆N₄O₅ | --INVALID-LINK-- |

| Molecular Weight | 284.27 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as ethanol and methanol. | --INVALID-LINK-- |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | --INVALID-LINK-- |

Handling Precautions: this compound is classified as an irritant, causing skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis Protocol: Guanidination of Ethyl 3-amino-4-methylbenzoate

The primary application of this compound is as a reactant in the construction of more complex molecules. However, it is often synthesized in situ or as a stable intermediate from its corresponding aniline precursor, Ethyl 3-amino-4-methylbenzoate. The following protocol details a robust method for this guanidination reaction.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Ethyl 3-amino-4-methylbenzoate

-

Cyanamide

-

Ammonium Nitrate

-

Ethanol (anhydrous)

-

Hydrochloric acid (optional, for catalyst)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Ethyl 3-amino-4-methylbenzoate (1 equivalent) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add cyanamide (1.2 equivalents).

-

Acid Catalysis (Optional but Recommended): For improved reaction kinetics, a catalytic amount of a protic acid like hydrochloric acid can be added. Alternatively, Lewis acid catalysts such as scandium(III) triflate have been shown to be effective in guanidination reactions and may be considered for process optimization.[3]

-

Heating and Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Formation of the Nitrate Salt: Once the reaction is complete, the mixture is cooled to room temperature. Ammonium nitrate (1.1 equivalents) dissolved in a minimal amount of ethanol is then added to the reaction mixture. The nitrate salt of the guanidine product will precipitate out of the solution.

-

Isolation of the Product: The precipitated solid is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and byproducts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Rationale Behind Experimental Choices:

-

Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for a sufficient reaction temperature.

-

Catalyst: The guanidination of anilines can be slow. The addition of an acid catalyst protonates the cyanamide, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the aniline.

-

Nitrate Salt Formation: The nitrate salt is often preferred for its crystalline nature, which facilitates isolation and purification. It is also a stable form for storage.

Application in the Synthesis of Nilotinib: A Practical Workflow

This compound is a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib.[1][4] The following workflow outlines its use in this multi-step synthesis.

Figure 2: Workflow for the synthesis of Nilotinib.

Protocol Outline:

-

Condensation and Cyclization: this compound is condensed with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in a suitable solvent, such as ethanol, under reflux. This reaction forms the pyrimidine ring core of Nilotinib.

-

Hydrolysis: The resulting ethyl ester is then hydrolyzed, typically using an aqueous base like sodium hydroxide, to afford the corresponding carboxylic acid.

-

Amide Coupling: The carboxylic acid intermediate is then coupled with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline using a suitable coupling agent (e.g., HATU, HOBt/EDC) to form the final amide bond, yielding Nilotinib.

Mechanistic Insights: The Guanidination Reaction

The core of this protocol lies in the guanidination of an aromatic amine. The mechanism proceeds through the nucleophilic attack of the amino group on the carbon atom of the cyanamide.

Figure 3: Mechanism of acid-catalyzed guanidination.

-

Activation of Cyanamide: In the presence of an acid catalyst, the nitrile nitrogen of cyanamide is protonated, forming a highly electrophilic carbodiimide-like intermediate.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline (Ethyl 3-amino-4-methylbenzoate) attacks the electrophilic carbon of the activated cyanamide.

-

Deprotonation: A subsequent deprotonation step yields the stable guanidinium group attached to the aromatic ring.

Safety and Hazard Management

The synthesis and use of this compound require strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a flame-retardant lab coat.

-

Ventilation: All operations should be conducted in a certified chemical fume hood to avoid inhalation of dust and vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water to drink. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry and drug development. A comprehensive understanding of its properties, a well-defined synthetic protocol, and a commitment to safety are paramount for its effective and responsible use in the laboratory. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers, empowering them to leverage this important synthon in their pursuit of novel therapeutic agents.

References

Application Notes & Protocols: Ethyl 3-guanidino-4-methylbenzoate Nitrate as a Pharmaceutical Intermediate

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS: 641569-96-2). It serves as a critical starting material and key intermediate in the synthesis of various pharmaceutical agents, most notably serine protease inhibitors. This guide details the compound's physicochemical properties, its pivotal role in synthetic pathways, detailed protocols for its use and analysis, and essential safety information. The causality behind experimental choices is explained to provide field-proven insights for robust and reproducible outcomes.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is an organic compound distinguished by its guanidinium group attached to a substituted benzoate scaffold.[1] The guanidinium moiety, being a strong base and capable of forming multiple hydrogen bonds, is a bioisostere for the protonated amine groups found in amino acid side chains like arginine. This makes it a privileged structure for targeting the active sites of specific enzymes.

Its primary significance lies in its role as a key building block for the synthesis of serine protease inhibitors.[2] Serine proteases are a large family of enzymes involved in a vast array of physiological and pathological processes, including blood coagulation, digestion, inflammation, and viral entry into host cells.[3][4] Consequently, inhibitors of these proteases, such as Camostat and Gabexate, are valuable therapeutic agents for conditions like pancreatitis, disseminated intravascular coagulation (DIC), and certain viral infections.[][6][7] this compound provides the core guanidinobenzoyl moiety essential for the activity of many of these drugs.

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is fundamental to its successful application in synthesis and manufacturing.

Properties Summary

| Property | Value | Source(s) |

| CAS Number | 641569-96-2 | [8] |

| Molecular Formula | C₁₁H₁₆N₄O₅ | [9] |

| Molecular Weight | 284.27 g/mol | [9] |

| IUPAC Name | Nitric acid compound with ethyl 3-{[amino(imino)methyl]amino}-4-methylbenzoate (1:1) | |

| Appearance | White to almost white crystalline powder | [1] |

| Storage | Sealed in dry, room temperature conditions. Store in a dark, well-ventilated place. | [1] |

Safety & Handling

As a laboratory chemical, proper handling is paramount.

-

GHS Classification: Warning. Pictogram: GHS07 (Exclamation Mark).[9]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection (P280).

-

Wash hands and any exposed skin thoroughly after handling.

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338).

-

Store in a well-ventilated, tightly closed container.[11]

-

Core Application: Synthesis of Serine Protease Inhibitors

The primary utility of this compound is in the construction of molecules that can mimic the natural substrates of trypsin-like serine proteases. These enzymes typically cleave peptide bonds after a basic amino acid residue like arginine or lysine. The positively charged guanidinium group of the intermediate is crucial for specific recognition and binding within the S1 pocket of the enzyme's active site.

Case Study: Synthesis of Camostat Analogues

Camostat is a potent serine protease inhibitor used to treat chronic pancreatitis and has been investigated for its antiviral activity against viruses like SARS-CoV-2, which rely on the host protease TMPRSS2 for cell entry.[7][12] The synthesis of Camostat and its analogues often involves the coupling of a guanidinobenzoic acid derivative with another molecular fragment. This compound serves as a direct precursor to this essential guanidinobenzoyl moiety.

A general synthetic approach involves:

-

Hydrolysis (optional): The ethyl ester of the intermediate can be hydrolyzed to the corresponding carboxylic acid, 4-guanidinobenzoic acid. This acid is then activated for coupling.

-

Coupling: The activated guanidinobenzoic acid is coupled with a second intermediate, for example, an amino or hydroxyl-containing molecule, via an amide or ester bond formation to yield an advanced intermediate.[13]

-

Final Modification: Subsequent steps may involve deprotection or salt formation to yield the final active pharmaceutical ingredient (API).[12]

Experimental Protocols

The following protocols are generalized methodologies based on established chemical principles for handling guanidino-containing compounds and are intended for an audience of trained chemists.

Protocol 1: Amide Coupling Reaction (Illustrative)

This protocol describes a representative amide bond formation, a common transformation for this intermediate.

-

Saponification (Ester to Carboxylic Acid):

-

Dissolve this compound (1.0 eq) in a suitable solvent mixture such as ethanol/water.

-

Add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.5 eq) and heat the mixture to reflux.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Cool the reaction mixture and carefully acidify with HCl (e.g., 1 M) to precipitate the 3-guanidino-4-methylbenzoic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Amide Coupling:

-

Suspend the resulting 3-guanidino-4-methylbenzoic acid (1.0 eq) and the desired amine coupling partner (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and an activator like HOBt (Hydroxybenzotriazole) (1.2 eq).

-

Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to neutralize hydrochloride salts and facilitate the reaction.

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude product using column chromatography or recrystallization to obtain the desired amide.

-

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of the intermediate is critical. Due to the highly basic and polar nature of the guanidino group, specialized HPLC methods are often required.[14][15]

-

Rationale: Standard reversed-phase C18 columns can exhibit poor peak shape and retention for highly basic compounds. Methods often employ derivatization, ion-pairing reagents, or specialized columns (like HILIC or mixed-mode) for robust analysis.[15][16] A simple, direct method is presented below.

-

Method A: Direct Analysis on Mixed-Mode Column

-

Column: Primesep 100 (or similar mixed-mode cation-exchange column).[15]

-

Mobile Phase: Isocratic elution with 50:50 Acetonitrile/Water containing 0.1% Formic Acid.[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV at 195-210 nm (for guanidine) or 228 nm.[14][16]

-

Sample Preparation: Dissolve a known quantity of the intermediate in the mobile phase to a concentration of ~1 mg/mL.

-

Injection Volume: 1-5 µL.

-

Expected Result: A sharp, primary peak corresponding to the main compound. Purity is assessed by integrating all peaks and calculating the area percentage of the main peak.

-

-

Method B: Reversed-Phase with Derivatization (for trace analysis)

-

For enhanced sensitivity, pre-column derivatization with reagents like ninhydrin or pyridoin can be used, followed by separation on a standard C18 column and fluorescence or UV detection at a different wavelength.[16][17] This is particularly useful for quantifying low-level impurities or in biological matrices.

-

Conclusion

This compound is a high-value pharmaceutical intermediate whose utility is rooted in the unique chemical properties of the guanidinium group. Its application is central to the synthesis of a class of clinically significant serine protease inhibitors. The protocols and data presented in this guide are designed to provide drug development professionals with the foundational knowledge to effectively and safely utilize this versatile building block in their research and development endeavors, enabling the creation of next-generation therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. "Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor" by Ian M. Paquette [dune.une.edu]

- 4. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. arlifesciences.com [arlifesciences.com]

- 8. Synthonix, Inc > 641569-96-2 | this compound [synthonix.com]

- 9. Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate | C11H16N4O5 | CID 44181764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mthis compound | C10H14N4O5 | CID 46863880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. mdpi.com [mdpi.com]

- 13. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 14. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]

- 15. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: The Strategic Role of Ethyl 3-guanidino-4-methylbenzoate nitrate in Nilotinib Synthesis

Introduction: Contextualizing a Key Intermediate in Tyrosine Kinase Inhibitor Synthesis

Nilotinib, marketed as Tasigna®, is a potent second-generation Bcr-Abl tyrosine kinase inhibitor that has become a cornerstone in the treatment of chronic myelogenous leukemia (CML), particularly in cases resistant to imatinib.[1][2] The commercial success and therapeutic importance of Nilotinib underscore the critical need for robust, scalable, and well-characterized synthetic routes for its manufacture. The molecular architecture of Nilotinib is complex, and its synthesis involves a multi-step process where the purity and yield of each intermediate directly impact the quality of the final Active Pharmaceutical Ingredient (API).

This document provides a detailed technical guide on the use of Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS: 641569-96-2), a pivotal intermediate in one of the foundational synthetic pathways to Nilotinib.[1][3] While modern pharmaceutical chemistry has evolved to include more streamlined approaches, such as those employing Buchwald-Hartwig amination, a comprehensive understanding of this established route remains invaluable.[4][5] It offers crucial insights for researchers and drug development professionals in areas of process optimization, impurity profiling, and the development of novel analogues. This guide explains the causality behind the procedural steps, provides detailed protocols, and outlines the analytical methods required for process control.

Material Profile: this compound

A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis. This compound serves as the backbone upon which the pyrimidine ring of a key Nilotinib precursor is constructed.

Physicochemical & Safety Data

| Property | Value | Source(s) |

| Chemical Name | 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate | [6][7] |

| CAS Number | 641569-96-2 | [6] |

| Molecular Formula | C₁₁H₁₆N₄O₅ | [8] |

| Molecular Weight | 284.27 g/mol | [7][9] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 199°C | [6] |

| Storage | Sealed in a dry environment at room temperature |

Safety & Handling Precautions

As a Senior Scientist, ensuring laboratory safety is paramount. The following guidelines are based on available safety data sheets.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]

-

Precautionary Measures:

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Scientist's Note: Always handle this reagent in a well-ventilated fume hood. The nitrate salt form enhances its stability and crystallinity, making it easier to handle compared to the free base, but appropriate personal protective equipment (PPE) is non-negotiable.

Core Synthesis Pathway & Protocols

The primary application of this compound is its role in a cyclocondensation reaction to form a 2-aminopyrimidine ring system. This section details the synthesis of the intermediate itself and its subsequent conversion.

Workflow Overview: Guanidinylation and Cyclocondensation

The following diagram illustrates the two-stage process. The first stage is the formation of the guanidinium intermediate from its amino precursor. The second, and core, stage is the condensation reaction that builds the heterocyclic core of the downstream product.

Caption: Synthesis workflow from amine precursor to pyrimidine intermediate.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of the amino-benzoate precursor into the guanidinium salt. While this intermediate is often purchased from specialized suppliers, understanding its synthesis is key to troubleshooting impurity profiles.[10][11]

Rationale: This reaction proceeds via the nucleophilic attack of the aniline amine onto the electrophilic carbon of cyanamide. An acid catalyst is required to activate the cyanamide. The subsequent addition of a nitrate source precipitates the stable nitrate salt, which is easier to isolate and purify than the corresponding free base or hydrochloride salt.[12]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 3-amino-4-methylbenzoate (1.0 eq) and ethanol (approx. 6 mL per gram of starting material).[12]

-

Reagent Addition: Add Cyanamide (2.0-2.5 eq).[13] Under controlled conditions, slowly add concentrated Hydrochloric Acid (approx. 0.5 eq) to the mixture at room temperature.[12]

-

Guanidinylation: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 6-20 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.[1][13]

-

Salt Formation & Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue, then cool the mixture to 0-5°C. Prepare a saturated aqueous solution of a nitrate salt (e.g., ammonium or sodium nitrate) and add it to the reaction mixture to precipitate the product.[1][12]

-

Purification: Stir the resulting slurry at 0-5°C for 1-2 hours. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the title compound.

Expert's Note: This specific synthetic step is noted in the literature for having potentially low yields (25-30%) and variable purity.[1] The primary challenges are the formation of side products and the difficulty in driving the reaction to completion. Therefore, for manufacturing purposes, sourcing high-purity this compound from a qualified vendor is often the more efficient and reliable strategy.[10][11]

Protocol 2: Pyrimidine Synthesis via Cyclocondensation

This is the core application, where the guanidino group is utilized to construct the key pyrimidine heterocycle of the Nilotinib backbone.

Rationale: This is a classic condensation reaction. The guanidine group of our intermediate acts as a binucleophile, reacting with the α,β-unsaturated ketone system of the enaminone 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one. The reaction proceeds via addition-elimination steps, ultimately forming the thermodynamically stable aromatic pyrimidine ring and eliminating dimethylamine and water. n-Butanol is selected as a high-boiling solvent to provide the necessary thermal energy to drive the reaction to completion.[1][13]

Step-by-Step Methodology:

-

Reaction Setup: Charge a suitable reactor with this compound (1.0 eq), 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (1.1 eq), and n-butanol (approx. 10 mL per gram of guanidine salt).[1]

-

Thermal Reaction: Heat the mixture to 110-115°C and maintain for 9-12 hours, with continuous stirring.[1][13]

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting materials using a validated HPLC method (see Section 4.0).

-

Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]-benzoic acid ethyl ester, will typically precipitate from the solution.

-

Washing & Purification: Filter the crude solid product. To remove inorganic salts and unreacted polar materials, wash the filter cake sequentially with hot purified water and hot methanol.[1]

-

Drying: Dry the purified product under vacuum at 60-65°C to a constant weight.

Quality Control & Analytical Protocol

Process control is not complete without a robust analytical method to assess the purity of the synthesized intermediate. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.

Rationale: RP-HPLC provides excellent resolution for separating the non-polar product from the more polar starting materials and any potential side products. The use of a C18 column, a standard mobile phase of acetonitrile and a pH-controlled aqueous buffer, and UV detection provides a reliable and reproducible method for quantification.[14][15]

RP-HPLC Method for In-Process Control

| Parameter | Condition |

| Stationary Phase | C18 Column (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 5.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Diluent | Mobile Phase |

(Method parameters are adapted from published literature for Nilotinib analysis and should be validated for this specific intermediate.)[14][15]

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of the product in the diluent to a known concentration (e.g., 100 µg/mL).

-